2-[(Acetylcarbamothioyl)amino]benzamide
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Overview
Description
2-[(Acetylcarbamothioyl)amino]benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is known for its unique chemical structure, which includes an acetylcarbamothioyl group attached to an amino benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylcarbamothioyl)amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-[(Acetylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[(Acetylcarbamothioyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Acetylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in gene expression and cancer progression . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Known for its zinc-binding properties and use in HDAC inhibition.
N-Cyclohexylbenzamide: Another benzamide derivative with similar chemical properties.
Uniqueness
2-[(Acetylcarbamothioyl)amino]benzamide is unique due to its specific acetylcarbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(acetylcarbamothioylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-5-3-2-4-7(8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOKYPDROVMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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